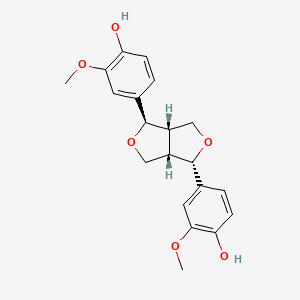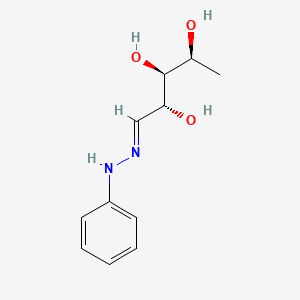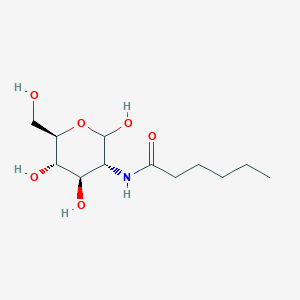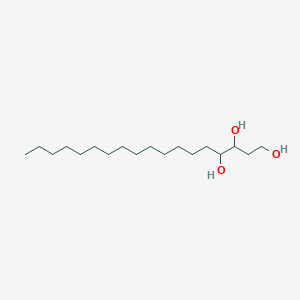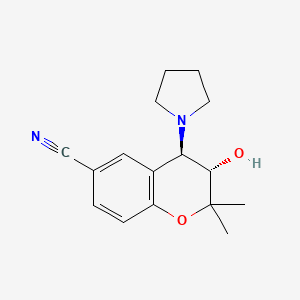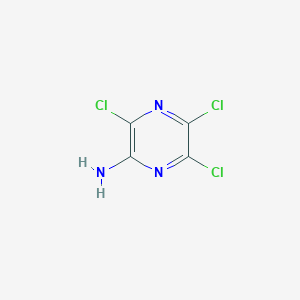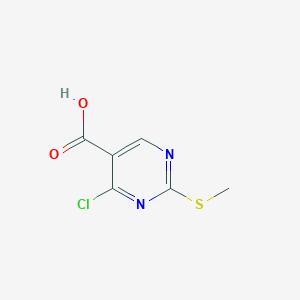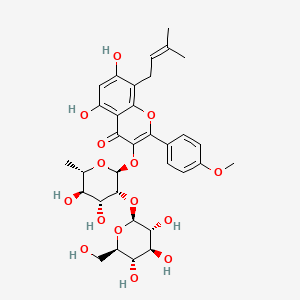
箭形皂苷A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
科学研究应用
箭形苷 A 具有广泛的科学研究应用:
安全和危害
未来方向
作用机制
箭形苷 A 通过各种分子靶点和通路发挥作用。 已知它通过调节内在通路的关键蛋白(包括 Bax、Bcl-2、Caspase-3 和 Caspase-9)来诱导细胞凋亡 . 此外,它已被证明与参与骨代谢的特定通路相互作用,使其成为治疗骨质疏松症的潜在治疗剂 .
生化分析
Biochemical Properties
Sagittatoside A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase the Bax/Bcl-2 ratio and cause a significant increase in caspase-9 and caspase-3 expression .
Cellular Effects
Sagittatoside A has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to induce apoptosis in HepG2 cells .
Molecular Mechanism
At the molecular level, Sagittatoside A exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to induce the intrinsic apoptosis pathway .
Dosage Effects in Animal Models
The effects of Sagittatoside A vary with different dosages in animal models. Studies have shown that at high concentrations, Sagittatoside A can induce apoptosis
准备方法
合成路线和反应条件
箭形苷 A 可以通过可循环水性有机两相酶解法从淫羊藿苷 A 中高效制备 . 该体系由丙酸乙酯和含有 β-葡聚糖酶/淫羊藿苷 A 的 HAc-NaAc 缓冲液(pH 4.5)组成。 水解在 60°C 下进行 1 小时,导致淫羊藿苷 A 完全水解为箭形苷 A,其中 95.02% 的产物转移到有机相 . 该方法在七个水解循环后保留了 90% 的初始活性,比传统的酶解法更简单 .
工业生产方法
箭形苷 A 的工业生产遵循与实验室合成相似的原理,但规模更大。 可循环和一体化的水性有机两相酶解法在工业应用中特别有利,因为它效率高,副产品生成量少 .
化学反应分析
反应类型
箭形苷 A 经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物以增强其生物活性或在不同环境中研究其性质至关重要 .
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂来氧化箭形苷 A。
还原: 硼氢化钠或氢化铝锂等还原剂用于还原箭形苷 A。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生各种氧化衍生物,而还原可以产生箭形苷 A 的还原形式。 取代反应会导致形成不同的取代衍生物 .
相似化合物的比较
箭形苷 A 通常与淫羊藿中发现的其他黄酮类糖苷进行比较,例如淫羊藿苷、淫羊藿苷 I 和淫羊藿苷 C . 虽然这些化合物具有相似的生物活性,但箭形苷 A 在其特定的分子结构和制备方法的效率方面是独一无二的 . 下表重点介绍了异同点:
| 化合物 | 来源植物 | 生物活性 | 独特特征 |
|---|---|---|---|
| 箭形苷 A | 淫羊藿属植物 | 抗炎、抗氧化、抗肿瘤 | 制备效率高,生物活性强 |
| 淫羊藿苷 | 淫羊藿属植物 | 抗炎、骨骼健康 | 研究广泛,多种衍生物 |
| 淫羊藿苷 I | 淫羊藿属植物 | 抗炎、保肝 | 特定的保肝作用 |
| 淫羊藿苷 C | 淫羊藿属植物 | 抗炎、抗氧化 | 潜在肝毒性 |
结论
箭形苷 A 是一种用途广泛且具有生物活性的化合物,在各种科学研究领域具有巨大潜力。 其高效的制备方法和独特的生物活性使其成为进一步研究和应用的宝贵化合物。
属性
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)30(28(46-29(17)21)15-6-8-16(43-4)9-7-15)47-33-31(26(41)22(37)14(3)44-33)48-32-27(42)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,31-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,31+,32-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHHGQPQHHUMDG-WVQJJEIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Sagittatoside A and where is it found?
A1: Sagittatoside A is a secondary flavonol glycoside found in Epimedii Folium, also known as Herba Epimedii, a traditional Chinese herb. [, , ] It is considered a rare compound with promising bioactivities. [, ]
Q2: How does Sagittatoside A compare to other similar compounds in Epimedii Folium in terms of bioactivity?
A3: Sagittatoside A demonstrates better in vivo bioactivities compared to epimedin A, a more abundant compound in Epimedii Folium. [] While icariin is considered a primary bioactive component, studies have shown that Sagittatoside A and its related compounds exhibit significant anti-osteoporosis activity. []
Q3: What are the potential therapeutic applications of Sagittatoside A?
A4: Research suggests that Sagittatoside A holds promise in addressing osteoporosis. Studies in ovariectomized rats indicate it may help improve bone metabolism and strength. [] Additionally, it demonstrates potential in inhibiting osteoclastogenesis, a crucial process in osteoporosis development. []
Q4: What is the mechanism of action of Sagittatoside A in relation to bone health?
A5: Although the exact mechanism is still under investigation, studies suggest Sagittatoside A may influence several pathways related to bone metabolism. It appears to increase osteoprotegerin protein expression while reducing receptor activator of nuclear factor-κB ligand protein expression, suggesting a role in regulating bone resorption. [] Furthermore, it may be involved in the FoxO signaling pathway, MAPK signaling pathway, and TNF signaling pathway, all of which are implicated in bone health. []
Q5: How is Sagittatoside A metabolized in the body?
A6: While research on Sagittatoside A metabolism is ongoing, studies in rats identified 17 metabolites in plasma, bile, urine, and feces. The primary metabolic pathways include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and various sugars. []
Q6: What are the limitations of the current research on Sagittatoside A?
A8: Much of the research on Sagittatoside A's therapeutic potential is in its early stages, primarily conducted in vitro or in animal models. [, ] More comprehensive studies, including clinical trials, are needed to confirm its efficacy and safety in humans. Additionally, further research is necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its long-term effects.
Q7: What analytical techniques are used to study Sagittatoside A?
A9: Several analytical techniques are employed, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), for separation, identification, and quantification. [, , , ] Ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS) is used for metabolite profiling. [] Nuclear magnetic resonance (NMR) spectroscopy is crucial for structural characterization. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

